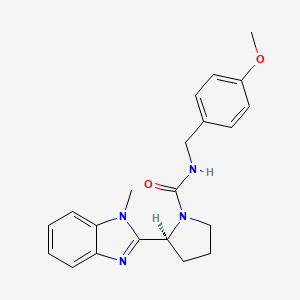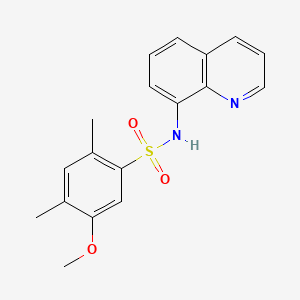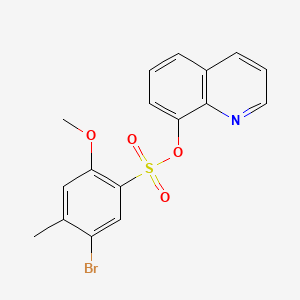![molecular formula C13H19IN2O3S B13369388 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a piperazine ring substituted with an iodo-methylphenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-iodo-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}ethanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfonyl group and the piperazine ring further enhances its versatility in various applications.
Properties
Molecular Formula |
C13H19IN2O3S |
|---|---|
Molecular Weight |
410.27 g/mol |
IUPAC Name |
2-[4-(4-iodo-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H19IN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
InChI Key |
CAPPOVHMNROXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B13369308.png)
![4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether](/img/structure/B13369310.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)
![3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369314.png)


![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)

![methyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369345.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369352.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369363.png)

![7-(2-methoxyethyl)-2-[(4-pyridinylmethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369382.png)
